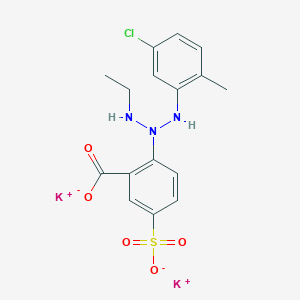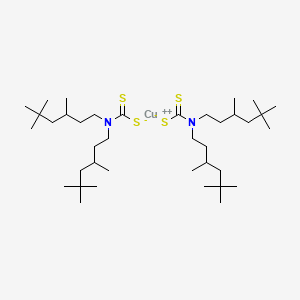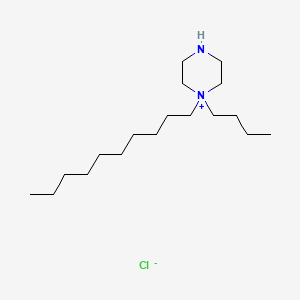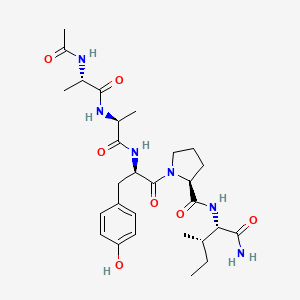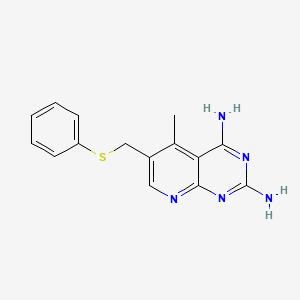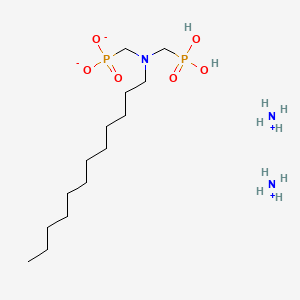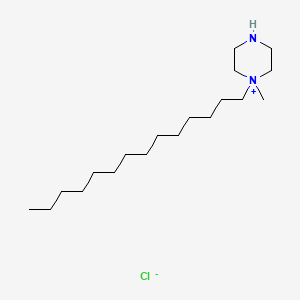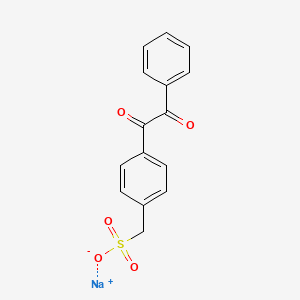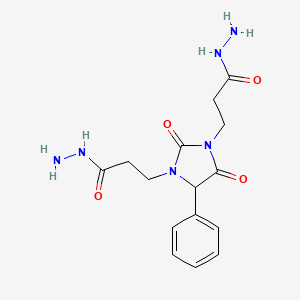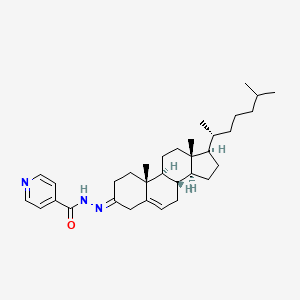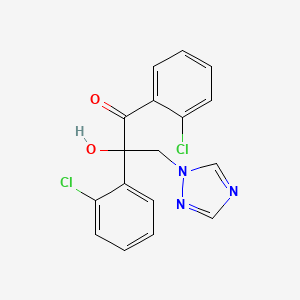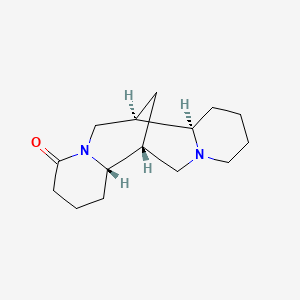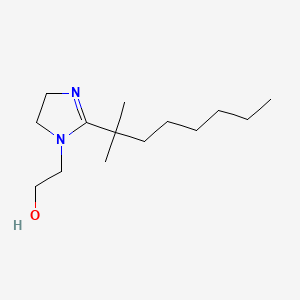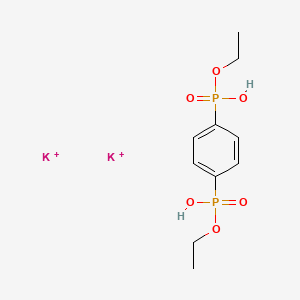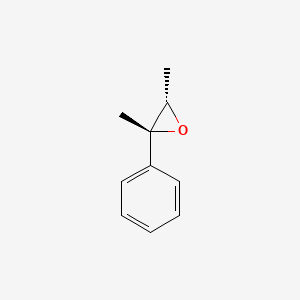
cis-2,3-Dimethyl-2-phenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2,3-Dimethyl-2-phenyloxirane: is an organic compound with the molecular formula C10H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of two methyl groups and a phenyl group attached to the oxirane ring in a cis configuration. The unique structure of this compound makes it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethyl-2-phenyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of cis-2,3-dimethyl-2-phenylpropene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes often employ catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: cis-2,3-Dimethyl-2-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into an open-chain alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxiranes or open-chain compounds.
Applications De Recherche Scientifique
cis-2,3-Dimethyl-2-phenyloxirane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides.
Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying the metabolism of epoxides in the human body.
Mécanisme D'action
The mechanism of action of cis-2,3-Dimethyl-2-phenyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in many synthetic applications. The compound can also interact with enzymes that catalyze epoxide reactions, leading to the formation of different products depending on the enzyme and reaction conditions .
Comparaison Avec Des Composés Similaires
trans-2,3-Dimethyl-2-phenyloxirane: The trans isomer of the compound, which has different stereochemistry and reactivity.
cis-2,3-Dimethyloxirane: A simpler oxirane with two methyl groups but without the phenyl group.
trans-2,3-Dimethyloxirane: The trans isomer of the simpler oxirane.
Uniqueness: cis-2,3-Dimethyl-2-phenyloxirane is unique due to the presence of both methyl and phenyl groups in a cis configuration. This specific arrangement affects its chemical reactivity and physical properties, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
7443-58-5 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dimethyl-2-phenyloxirane |
InChI |
InChI=1S/C10H12O/c1-8-10(2,11-8)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-,10-/m0/s1 |
Clé InChI |
XLNDIBZQRBVILY-WPRPVWTQSA-N |
SMILES isomérique |
C[C@H]1[C@@](O1)(C)C2=CC=CC=C2 |
SMILES canonique |
CC1C(O1)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


